

Technical Monograph: **trans-2-Undecen-1-ol**

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Compound of Interest

Compound Name: *trans-2-Undecen-1-ol*

CAS No.: 37617-03-1

Cat. No.: B1580871

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Physicochemical Profiling, Synthesis, and Application in Bio-Organic Systems

Executive Summary

This technical guide provides a rigorous analysis of **trans-2-Undecen-1-ol** ((E)-2-Undecen-1-ol), an unsaturated fatty alcohol critical to fragrance chemistry and chemical ecology. Unlike its saturated counterparts, the presence of the C2=C3 double bond in the trans (E) configuration imparts unique rigidity and electronic characteristics, influencing its behavior as a lipophilic permeation enhancer and a semiochemical. This document synthesizes validated physical data, specific spectroscopic diagnostic markers, and a high-fidelity synthesis protocol designed to minimize isomerization.

Molecular Architecture & Physicochemical Profile[1]

The utility of **trans-2-Undecen-1-ol** in drug delivery (as a lipid tail analog) or olfaction relies heavily on its phase behavior and lipophilicity. The data below represents a consolidation of experimental values and high-confidence predictive models for the pure E-isomer.

Table 1: Physicochemical Properties[1][2][3][4]

Property	Value / Range	Condition / Note
CAS Number	75039-84-8	Specific for (E)-isomer
Molecular Formula	C ₁₁ H ₂₂ O	MW: 170.29 g/mol
Appearance	Colorless to pale yellow liquid	Viscous, clear
Odor Profile	Waxy, citrus-peel, rose, fatty	High tenacity
Boiling Point	242.0 – 246.0 °C	@ 760 mmHg (Atmospheric)
Boiling Point (Reduced)	100.0 – 102.0 °C	@ 2.0 mmHg
Density	0.840 – 0.848 g/cm ³	@ 25 °C
Refractive Index ()	1.448 – 1.455	Critical purity indicator
LogP (Octanol/Water)	4.10 – 4.41	Highly Lipophilic
Solubility	Insoluble in water (<67 mg/L)	Soluble in EtOH, oils, non-polar solvents
Flash Point	~104 °C (220 °F)	Closed Cup



Scientist's Note: The refractive index is your primary quick-check for stereochemical purity. A value significantly below 1.448 often indicates contamination with the saturated alcohol (1-undecanol) or the cis (Z) isomer.

Spectroscopic Characterization (Diagnostic Markers)

To validate the identity of **trans-2-Undecen-1-ol**, specifically distinguishing it from the cis-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H-NMR Diagnostic Signals (400 MHz, CDCl₃)

The coupling constant (

) across the double bond is the definitive metric for the trans configuration.

- 5.60 – 5.75 ppm (m, 1H, H-3): The vinylic proton at position 3.
- 5.50 – 5.65 ppm (dt, 1H, H-2): The vinylic proton alpha to the hydroxymethyl group.
 - Critical Diagnostic: Look for a large coupling constant
- . (Note: cis isomers typically display
-).
- 4.05 – 4.15 ppm (d, 2H, -CH₂OH): The hydroxymethyl protons.
- 2.00 – 2.10 ppm (q, 2H, H-4): Allylic methylene protons.

Mass Spectrometry (EI, 70 eV)

- Molecular Ion (
-): m/z 170 (often weak).
- Base Peak/Diagnostic Fragments: Loss of water (
-) is common. Characteristic allylic cleavage may produce fragments at m/z 57 or 71 depending on chain fragmentation.

Synthesis & Purification Protocol

While de novo synthesis via Horner-Wadsworth-Emmons (HWE) reaction guarantees stereochemistry, a more atom-economical approach for the application scientist is the stereoselective reduction of the commercially available aldehyde, (E)-2-Undecenal.

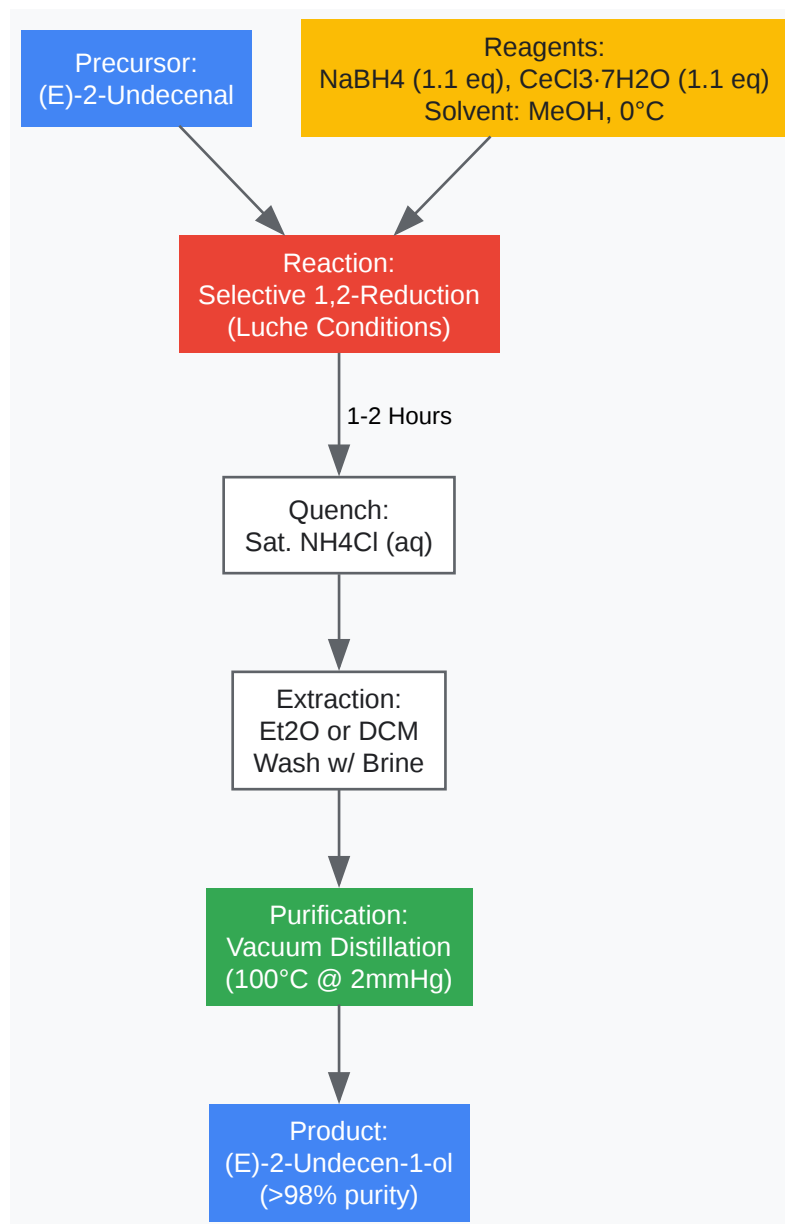
Core Logic

We utilize Sodium Borohydride (NaBH₄) in the presence of Cerium(III) Chloride (Luche Reduction conditions).

- Why? While NaBH_4 alone works, the addition of CeCl_3 specifically activates the carbonyl group of the

-unsaturated aldehyde, preventing 1,4-conjugate addition (saturation of the double bond) and ensuring exclusive 1,2-reduction to the allylic alcohol.

Experimental Workflow



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Figure 1: Selective synthesis pathway preserving the trans-alkene geometry.

Step-by-Step Methodology

- Setup: In a round-bottom flask, dissolve (E)-2-undecenal (10 mmol) and $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ (11 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.
- Addition: Slowly add NaBH_4 (11 mmol) in small portions over 15 minutes. Gas evolution (H_2) will occur—ensure venting.
- Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot () should disappear, replaced by the alcohol ().
- Workup: Quench carefully with saturated aqueous NH_4Cl . Extract 3x with Diethyl Ether. Dry combined organics over MgSO_4 and concentrate in vacuo.
- Purification: Purify the crude oil via bulb-to-bulb distillation (Kugelrohr) at reduced pressure (approx. $100\text{-}105^\circ\text{C}$ at 2 mmHg) to obtain the pure colorless liquid.

Biological & Pharmaceutical Context

Fragrance & Olfaction

trans-2-Undecen-1-ol is classified as a "High Impact" material. In fragrance formulations, it serves as a lifting agent.^[1]

- Mechanism: Its high vapor pressure relative to base notes, combined with its lipophilic tail, allows it to bridge the gap between citrus top notes and waxy/fatty heart notes (like rose or aldehyde complexes).
- Usage Level: Typically $<1\%$ in concentrate due to its potency.

Pheromone & Semiochemical Activity

While the acetate derivative is more commonly cited in specific Lepidoptera pheromones, the alcohol itself functions as a semiochemical cue.

- Research Insight: In drug development, this molecule is studied as a permeation enhancer. The unsaturated "kink" of the trans bond disrupts the packing of the stratum corneum lipid bilayer more effectively than saturated undecanol, potentially increasing the transdermal flux of co-administered drugs.

Safety & Handling

Signal Word: WARNING

Hazard Class	Statement	Handling Protocol
Skin/Eye Irritation	H315 / H319	Wear nitrile gloves and safety goggles.
Aquatic Toxicity	H400 (Acute)	Do not dispose of down drains. Collect as organic waste.
Storage	Oxidation Sensitive	Store under Nitrogen/Argon at 4°C. The double bond is susceptible to autoxidation over time.

References

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